L-Tryptophan-d5(indole-d5)

Overview

Description

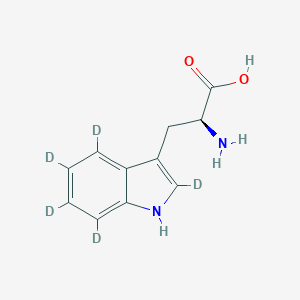

L-Tryptophan-d5(indole-d5) is an isotopically labeled analogue of L-Tryptophan . It is used in biophysical studies for neutron scattering and as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions .

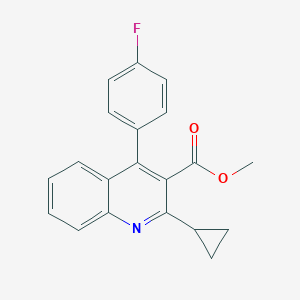

Molecular Structure Analysis

The molecular structure of L-Tryptophan-d5(indole-d5) is given by the SMILES string [2H]c1[nH]c2c([2H])c([2H])c([2H])c([2H])c2c1CC@HC(O)=O . The empirical formula is C11D5H7N2O2 , and the molecular weight is 209.26 .

Physical And Chemical Properties Analysis

L-Tryptophan-d5(indole-d5) is a solid substance . Its optical activity is [α]20/D -30.5°, c = 1 in H2O . The melting point is 280-285 °C (dec.) (lit.) .

Scientific Research Applications

Microbial Fermentation

L-Tryptophan-d5 is widely used in microbial fermentation, which is the most commonly used method to produce L-tryptophan . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . Saccharomyces cerevisiae also plays a significant role in the industrial production of biochemicals .

Biophysical Studies

L-Tryptophan-d5 is used in biophysical studies for neutron scattering . Neutron scattering is a technique used to understand the atomic and molecular structure of a material.

Anti-inflammatory Research

This compound serves as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions . This helps in understanding the mechanisms of anti-inflammatory drugs and developing new therapeutic strategies.

Food and Feed Industries

L-Tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries . It’s used as a dietary supplement and a food additive.

Pharmaceuticals and Biochemicals Production

Due to its robustness and safety, S. cerevisiae is favored for producing pharmaceuticals and food-grade biochemicals . L-Tryptophan-d5 plays a significant role in this process.

Structural Elucidation of Micronutrients

L-Tryptophan-d5 is used in structural elucidation of micronutrients and nutraceutical components present in food stuffs using LC-MS/MS . This helps in understanding the nutritional content of various foods.

Mechanism of Action

Target of Action

L-Tryptophan-d5, an isotopically labeled analogue of L-Tryptophan, serves as a substrate for several enzymes including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO) for the biosynthesis of serotonin and kynurenine . These enzymes are the primary targets of L-Tryptophan-d5 and play crucial roles in its metabolism .

Mode of Action

L-Tryptophan-d5 interacts with its targets, the enzymes TPH, IDO, and TDO, to facilitate the biosynthesis of serotonin and kynurenine . The interaction results in the conversion of L-Tryptophan-d5 into various metabolites, which can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Biochemical Pathways

L-Tryptophan-d5 is involved in the kynurenine and serotonin metabolic pathways . In the kynurenine pathway, L-Tryptophan-d5 is converted into kynurenine and related derivatives . In the serotonin pathway, it is converted into serotonin . These pathways produce various bioactive compounds that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Pharmacokinetics

It is intended for use as an internal standard for the quantification of l-tryptophan by gc- or lc-ms

Result of Action

The action of L-Tryptophan-d5 results in the production of various bioactive compounds through the kynurenine and serotonin pathways . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . For instance, kynurenine and its derivatives have been associated with immune regulation and neurological disorders .

Action Environment

The action of L-Tryptophan-d5 can be influenced by various environmental factors. For example, the gut microbiota plays a significant role in the metabolism of L-Tryptophan-d5 . Certain bacteria in the gut can metabolize L-Tryptophan-d5 into indole and its derivative indole-3 propionic acid . These metabolites have been associated with human metabolic disease and gut permeability . Therefore, the gut microbiota and dietary intake can significantly influence the action, efficacy, and stability of L-Tryptophan-d5.

Safety and Hazards

properties

IUPAC Name |

(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-HLTLGYGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480575 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tryptophan-d5 | |

CAS RN |

62595-11-3 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)

![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)

![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)

![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)